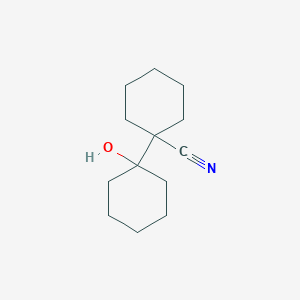

1'-Hydroxy-bicyclohexyl-1-carbonitrile

Description

Properties

CAS No. |

57527-71-6 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H21NO/c14-11-12(7-3-1-4-8-12)13(15)9-5-2-6-10-13/h15H,1-10H2 |

InChI Key |

ICCISKPVFQAFJZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C#N)C2(CCCCC2)O |

Canonical SMILES |

C1CCC(CC1)(C#N)C2(CCCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 1'-Hydroxy-bicyclohexyl-1-carbonitrile?

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile. As a complex α-hydroxynitrile, this molecule combines the structural features of a bicyclohexyl framework with the unique reactivity of a cyanohydrin. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this bifunctional building block. While experimental data for this specific molecule is limited, this guide synthesizes information from analogous structures, established chemical principles, and spectral theory to provide a robust profile. We will delve into its physicochemical characteristics, propose a logical synthetic pathway with a detailed experimental protocol, predict its spectral features, and explore its key chemical reactions. Safety and handling protocols, derived from data on related compounds, are also provided to ensure safe laboratory practice.

Introduction and Nomenclature

1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile (CAS No. 63918-94-5) is an organic compound featuring a unique assembly of functional groups. Structurally, it is a derivative of bicyclohexyl, where one of the cyclohexyl rings at the 1-position is substituted with both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon atom. This arrangement classifies it as an α-hydroxynitrile, or cyanohydrin.

This compound is structurally related to the more common and well-documented 1-hydroxycyclohexanecarbonitrile (also known as cyclohexanone cyanohydrin, CAS No. 931-97-5), which can be considered its single-ring analogue.[1][2] The presence of the second cyclohexyl group is expected to significantly influence its physical properties, such as solubility and melting point, while the fundamental reactivity will be dictated by the cyanohydrin moiety.

Table 1: Compound Identification

| Identifier | Data |

| IUPAC Name | 1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile |

| CAS Number | 63918-94-5 |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.31 g/mol |

| Synonyms | 1-Cyano-1'-hydroxy-cyclohexyl ether is an incorrect synonym sometimes found, referring to an ether linkage (CAS 63918-94-5 appears to be associated with the ether in some databases, creating ambiguity).[3] The correct structure discussed herein is C-C bonded. |

Physicochemical Properties

Direct experimental data for 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile is not widely available. The properties in Table 2 are largely extrapolated from its constituent parts: the bicyclohexyl core and the cyanohydrin functional group, with data from 1-hydroxycyclohexanecarbonitrile provided for comparison.

Table 2: Physicochemical Data

| Property | 1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile (Predicted/Inferred) | 1-Hydroxycyclohexanecarbonitrile (Experimental) | Bicyclohexyl (Experimental) |

| Appearance | White to off-white crystalline solid. | Brown solid.[4][5] | Colorless liquid.[6] |

| Melting Point | Expected to be higher than 1-hydroxycyclohexanecarbonitrile due to increased molecular weight and van der Waals forces. | 32-36 °C.[5][7] | 4 °C.[6] |

| Boiling Point | Significantly higher than both analogues due to hydrogen bonding and high molecular weight. | 132 °C at 19 mmHg.[5][7] | 227 °C.[6] |

| Solubility | Likely soluble in polar organic solvents (alcohols, ethers, acetone). Water solubility is expected to be low due to the large, nonpolar bicyclohexyl group, though it is noted that 1-hydroxycyclohexanecarbonitrile is water soluble.[2][4] | Water soluble.[2][4] | Insoluble in water, miscible with organic solvents.[6] |

| Density | Expected to be around 1.0 g/mL. | 1.031 g/mL.[7] | 0.883 g/cm³.[6] |

Synthesis and Formation Mechanism

The most logical and direct synthesis of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile is through the nucleophilic addition of a cyanide ion to the carbonyl group of bicyclohexanone. This is a classic cyanohydrin formation reaction.

Causality in Experimental Design

The choice of a cyanide source is critical. While hydrogen cyanide (HCN) is effective, its extreme toxicity makes it hazardous. A common and safer alternative is to generate cyanide in situ from salts like sodium or potassium cyanide (NaCN, KCN) with an acid, or to use a protected cyanide source like trimethylsilyl cyanide (TMSCN). The TMSCN route is often preferred in modern synthesis as it proceeds under mild conditions and the resulting O-silylated cyanohydrin can be easily deprotected with a mild acid wash.

Caption: Proposed synthesis via silylcyanation of bicyclohexanone.

Experimental Protocol: Synthesis via Trimethylsilyl Cyanide

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and the final product structure confirmed by spectral analysis (NMR, IR).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add bicyclohexanone (1.0 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) as the solvent.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via the dropping funnel over 15 minutes. Rationale: Dropwise addition at low temperature controls the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting ketone by TLC.

-

Workup: Once the reaction is complete, cool the mixture again to 0 °C. Quench the reaction by slowly adding a 1M solution of hydrochloric acid (HCl). This step serves to hydrolyze the silyl ether intermediate. Rationale: The acidic workup is a standard and efficient method for deprotecting the trimethylsilyl group.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Spectral Analysis

The structural features of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile give rise to characteristic signals in various spectroscopic analyses.

Table 3: Predicted Spectroscopic Data

| Technique | Region/Shift | Predicted Assignment & Rationale |

| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretching vibration, broadened due to hydrogen bonding.[8][9] |

| ~2950-2850 cm⁻¹ (strong) | C-H stretching of the sp³ hybridized carbons in the cyclohexyl rings.[8][9] | |

| ~2250 cm⁻¹ (medium, sharp) | C≡N stretching of the nitrile group. This is a highly characteristic peak.[9] | |

| ¹H NMR | δ 1.0 - 2.0 ppm (complex multiplet) | Protons of the two cyclohexyl rings. The large number of similar protons will result in a complex, overlapping signal region. |

| δ 2.5 - 4.0 ppm (singlet, broad) | The hydroxyl proton. Its chemical shift can vary with concentration and solvent, and it may exchange with D₂O. | |

| ¹³C NMR | δ 20 - 40 ppm | Signals corresponding to the -CH₂- carbons of the two cyclohexyl rings. |

| ~ δ 70-80 ppm | Quaternary carbon atom bonded to both the -OH and -CN groups. | |

| ~ δ 120 ppm | Carbon of the nitrile (-C≡N) group.[10] |

Chemical Reactivity and Applications

The reactivity of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile is dominated by the α-hydroxynitrile functionality, which can undergo a variety of useful transformations.

Caption: Key reaction pathways of the title compound.

-

Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would yield 1-(1-aminomethyl)bicyclohexyl-1-ol, a valuable amino alcohol intermediate. This is analogous to the preparation of 1-aminomethyl cyclohexanol from cyclohexanone cyanohydrin.[1][4][5]

-

Hydrolysis of the Nitrile: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. Mild conditions may yield the corresponding carboxamide, while more forcing conditions (e.g., heating with strong acid or base) will lead to the formation of 1-(1-hydroxy)bicyclohexyl-1-carboxylic acid.[1][4]

-

Reactivity of the Hydroxyl Group: The tertiary alcohol can undergo reactions typical of alcohols, such as esterification or etherification, although these may be sterically hindered by the bulky bicyclohexyl framework.

-

Instability and Reversibility: Like many cyanohydrins, 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile can be unstable in the presence of base. The reaction is reversible and can decompose back to bicyclohexanone and hydrogen cyanide, a critical safety consideration.[4][5]

Potential Applications

Given its bifunctional nature, this compound is a promising intermediate in organic synthesis:

-

Pharmaceuticals: The amino alcohol produced upon reduction could serve as a scaffold for synthesizing new drug candidates.

-

Materials Science: The rigid bicyclohexyl core combined with reactive handles makes it a candidate for creating novel polymers or liquid crystals.

Safety and Handling

Handling α-hydroxynitriles requires strict safety protocols due to their potential to release highly toxic hydrogen cyanide gas.[1][4]

Table 4: Safety and Handling Guidelines

| Aspect | Precaution | Rationale |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11][12] | To prevent skin and eye contact with the chemical. |

| Handling | All manipulations should be performed in a well-ventilated chemical fume hood.[13] Avoid contact with bases, which can cause rapid decomposition to hydrogen cyanide.[4][5] | To prevent inhalation of potentially released HCN gas or compound dust/vapors. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.[11][14] Store away from incompatible materials, especially strong bases and acids. | To ensure stability and prevent accidental decomposition or reaction. |

| First Aid | Skin/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes.[11][12] Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration.[11] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11] | To mitigate exposure and provide immediate care. Prompt medical attention is crucial in cases of suspected cyanide exposure. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. | To prevent environmental contamination and ensure safe disposal. |

Conclusion

1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile is a structurally intriguing molecule with significant potential as a synthetic intermediate. Its chemical behavior is defined by the α-hydroxynitrile group, allowing for transformations into valuable amino alcohols and hydroxy-carboxylic acids. While the bulky bicyclohexyl framework influences its physical properties and may introduce steric challenges, it also provides a rigid scaffold for building more complex molecular architectures. The primary safety concern is its potential to release hydrogen cyanide, necessitating careful handling in a controlled environment. Further research into the experimental properties and reactivity of this compound is warranted to fully unlock its utility for the scientific community.

References

-

Štefanatný, O., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

LookChem. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. LookChem. [Link]

-

Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. Organic Syntheses. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Chemdad. [Link]

-

ChemSynthesis. (2025). 1-hydroxycyclohexanecarbonitrile. ChemSynthesis. [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. National Center for Biotechnology Information. [Link]

-

Environmental Protection Agency. (2025). [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- Properties. EPA CompTox Chemicals Dashboard. [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/428254c7d67879e9a4f4d22141528646011c201e]([Link]

-

Reich, H. J. (2020). IR NMR Chart. University of Wisconsin-Madison. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

-

Štefanatný, O., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. ResearchGate. [Link]

- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

Cheméo. (n.d.). Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3). Cheméo. [Link]

-

PubChem. (n.d.). (1,1'-Bicyclohexyl)-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

Wikipedia. (n.d.). Bicyclohexyl. Wikipedia. [Link]

-

INCHEM. (2002). ICSC 0468 - DIPROPYL ETHER. INCHEM. [Link]

-

Environmental Protection Agency. (2023). [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-. EPA Substance Registry Services. [Link]

-

PubChem. (n.d.). CID 88368401. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.

-

Environmental Protection Agency. (2015). EPCRA Section 313 Chemical List For Reporting Year 2015. Environmental Protection Agency. [Link]

Sources

- 1. Cas 931-97-5,1-HYDROXY-1-CYCLOHEXANECARBONITRILE | lookchem [lookchem.com]

- 2. 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5 [chemicalbook.com]

- 5. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Bicyclohexyl - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. file.chemscene.com [file.chemscene.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of established and theoretical synthesis pathways for 1'-Hydroxy-bicyclohexyl-1-carbonitrile, a molecule of interest to researchers and professionals in drug development and chemical synthesis. While a direct, one-pot synthesis is not prominently documented in existing literature, this guide delineates two robust, scientifically-grounded strategies for its preparation. The primary focus is on the logical construction of the bicyclohexyl framework and the subsequent introduction of the critical hydroxyl and nitrile functionalities. The causality behind experimental choices, potential challenges such as steric hindrance, and detailed, actionable protocols are discussed to provide a field-proven perspective on the synthesis of this and structurally related molecules.

Introduction

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a tertiary cyanohydrin characterized by a bicyclohexyl scaffold. The unique spatial arrangement of its functional groups—a hydroxyl and a nitrile on the same carbon atom bridging two cyclohexyl rings—makes it a compelling target for synthetic chemists. Cyanohydrins are versatile intermediates in organic synthesis, serving as precursors to α-hydroxy acids, β-amino alcohols, and other valuable building blocks.[1][2] This guide will explore two principal synthetic routes, each leveraging fundamental and reliable organic transformations to achieve the target structure.

Part 1: The Grignard-Based Pathway: A Stepwise Approach

This strategy involves the sequential construction of the bicyclohexyl core, followed by the installation of the desired functional groups. This pathway offers a high degree of control at each step and is based on well-understood and widely practiced reactions.

Synthesis of the Precursor: 1,1'-Bicyclohexyl-1-ol

The initial and crucial step is the formation of the carbon-carbon bond that connects the two cyclohexyl rings. The Grignard reaction is an exemplary method for this transformation, involving the nucleophilic addition of a cyclohexyl Grignard reagent to cyclohexanone.[3][4]

Reaction Mechanism: The cyclohexylmagnesium bromide Grignard reagent is prepared from bromocyclohexane and magnesium metal in an anhydrous ether solvent.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1,1'-bicyclohexyl-1-ol.[6]

Experimental Protocol: Synthesis of 1,1'-Bicyclohexyl-1-ol

-

Preparation of Cyclohexylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine and a small volume of anhydrous diethyl ether.

-

Add a small portion of bromocyclohexane (1.0 eq) to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining bromocyclohexane, dissolved in anhydrous diethyl ether, dropwise to maintain a steady reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Grignard Addition to Cyclohexanone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,1'-bicyclohexyl-1-ol, which can be purified by recrystallization or distillation.

-

Oxidation to 1,1'-Bicyclohexyl-1-one

The secondary alcohol, 1,1'-bicyclohexyl-1-ol, is then oxidized to the corresponding ketone, 1,1'-bicyclohexyl-1-one. This is a standard transformation with numerous available reagents. The choice of oxidant will depend on the scale of the reaction and the desired level of experimental simplicity.

Choice of Oxidant: For laboratory-scale synthesis, chromium-based reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are effective. Alternatively, Swern oxidation or the use of Dess-Martin periodinane offer milder conditions and avoid heavy metal waste. For industrial applications, catalytic oxidation using hydrogen peroxide and a suitable catalyst might be explored.[7]

Experimental Protocol: Oxidation using PCC

-

In a round-bottom flask, suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM).

-

Add a solution of 1,1'-bicyclohexyl-1-ol (1.0 eq) in DCM to the PCC suspension.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,1'-bicyclohexyl-1-one, which can be purified by column chromatography or distillation.

Cyanohydrin Formation: The Final Step

The final step in this pathway is the conversion of 1,1'-bicyclohexyl-1-one to the target molecule, 1'-Hydroxy-bicyclohexyl-1-carbonitrile, through the addition of a cyanide nucleophile. This reaction is an equilibrium process, and for sterically hindered ketones, the equilibrium may not strongly favor the product.[1][8]

Reaction Mechanism: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source (such as HCN or water) to yield the cyanohydrin. The reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile.[1]

Causality Behind Experimental Choices:

-

pH Control: The reaction is sensitive to pH. A slightly acidic to neutral pH (around 4-5) is often optimal when using HCN generated in-situ from a salt like KCN, as it provides a balance between the availability of the free cyanide nucleophile and the protonation of the alkoxide intermediate.[9]

-

Temperature: Lower temperatures can help to shift the equilibrium towards the product side for sterically hindered ketones.[9]

-

Cyanide Source: While traditional methods use HCN or KCN/acid, trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst is a safer and often more effective alternative, especially for hindered ketones.[2]

Experimental Protocol: Cyanohydrin Formation using KCN/Acid

-

In a well-ventilated fume hood, dissolve 1,1'-bicyclohexyl-1-one (1.0 eq) in a suitable solvent like ethanol or a mixture of ether and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium cyanide (KCN) (1.1 eq) in water.

-

While stirring vigorously, slowly add a solution of a weak acid, such as acetic acid or a buffered solution of sodium bisulfite, to maintain a slightly acidic pH.

-

Continue to stir the reaction mixture at a low temperature for several hours, monitoring the progress by TLC or GC.

-

Once the reaction has reached equilibrium, carefully acidify the mixture with a dilute mineral acid to quench any remaining cyanide.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1'-Hydroxy-bicyclohexyl-1-carbonitrile, which can be purified by recrystallization or column chromatography.

Caption: A convergent synthesis of a 1-hydroxy-bicyclohexyl analogue via a Reformatsky-type reaction.

Quantitative Data Summary

| Reaction Step | Starting Materials | Key Reagents | Product | Typical Yield | Reference |

| Grignard Reaction | Bromocyclohexane, Cyclohexanone | Mg, Diethyl Ether | 1,1'-Bicyclohexyl-1-ol | 60-70% | |

| Oxidation | 1,1'-Bicyclohexyl-1-ol | PCC, DCM | 1,1'-Bicyclohexyl-1-one | 80-90% | General |

| Cyanohydrin Formation | 1,1'-Bicyclohexyl-1-one | KCN, Acid | 1'-Hydroxy-bicyclohexyl-1-carbonitrile | Variable (equilibrium dependent) | |

| Reformatsky-Type Reaction (Analogue) | Ethyl 1-bromocyclohexanecarboxylate, Cyclohexanone | Mg, Diethyl Ether | Ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate | ~50-60% |

Conclusion

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile, while not explicitly detailed in a single procedure, is highly feasible through established synthetic methodologies. The Grignard-based pathway offers a robust, stepwise approach that allows for the isolation and characterization of key intermediates, providing greater control over the synthesis. The primary challenge in this route is the final cyanohydrin formation, where steric hindrance may adversely affect the reaction equilibrium. The Reformatsky-type reaction presents a more convergent approach to the core structure, as demonstrated by the synthesis of a close analogue. Further research could focus on adapting the Reformatsky conditions to utilize an α-halonitrile precursor, potentially providing a more direct route to the target molecule. This guide provides the foundational knowledge and practical protocols for researchers to pursue the synthesis of this and related complex molecules.

References

-

Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). (n.d.). Retrieved from [Link]

-

JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from [Link]

- Gotor-Fernández, V., & Gotor, V. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6058-6073. DOI:10.1039/C6OB00934D

-

Vaia. (n.d.). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. Retrieved from [Link]

-

Filo. (2025, December 14). Given the reaction: Cyclohexylmagnesium bromide (a Grignard reagent) wit... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Organic Syntheses Procedure. Retrieved from [Link]

-

Vaia. (n.d.). Problem: starting with bromocyclohexane, how can each of the following compounds be prepared? Retrieved from [Link]

-

Vaia. (n.d.). Propose a synthesis of bicyclohexylidene, starting from cyclohexanone as the only source of carbon. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

oc-praktikum.de. (2006, March). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Chegg.com. (2017, October 6). Solved 3. Consider the Grignard reaction below to answer the. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

- Coeffard, V., & Evanno, L. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1329–1355. doi:10.3762/bjoc.14.115

-

LookChem. (n.d.). (1,1'-Bicyclohexyl)-1-ol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclohexylcarbinol. Organic Syntheses Procedure. Retrieved from [Link]

- Gicquel, M., De Nanteuil, F., & Glorius, F. (2020). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 11(38), 10493-10499. DOI: 10.1039/d0sc04383k

-

PubChem. (n.d.). [1,1'-Bicyclohexyl]-1-ol. Retrieved from [Link]

- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. International Journal of Organic Chemistry, 4, 69-79.

- Benkhaled, A., et al. (2022). Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. Journal of Chemical Sciences, 134(1), 31.

- Yuan, Y., et al. (2005). Selective oxidation of cyclohexanol to cyclohexanone in the ionic liquid 1-octyl-3-methylimidazolium chloride. Chemical Communications, (21), 2756-2758. DOI: 10.1039/B501469A

Sources

- 1. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vaia.com [vaia.com]

- 4. vaia.com [vaia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Selective oxidation of cyclohexanol to cyclohexanone in the ionic liquid 1-octyl-3-methylimidazolium chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. vaia.com [vaia.com]

- 9. orgosolver.com [orgosolver.com]

1'-Hydroxy-bicyclohexyl-1-carbonitrile CAS number and registry information.

The following technical guide details the chemical identity, synthesis, and application of 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile (CAS 57527-71-6).

Core Identity & Strategic Application in Pharmaceutical Synthesis

Executive Summary

1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile (CAS 57527-71-6) is a critical bicyclic organic intermediate used primarily in the synthesis of antispasmodic agents, most notably Dicyclomine (Dicycloverine) . It represents a "pinacol-type" structural motif formed by the carbon-carbon bond formation between two cyclohexane rings, featuring orthogonal functional groups (nitrile and hydroxyl) at the quaternary junction carbons. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and role as a precursor in drug development.

Chemical Identity & Registry Information

| Attribute | Detail |

| Chemical Name | 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile |

| CAS Registry Number | 57527-71-6 |

| Synonyms | 1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile; 1'-Hydroxy-1-cyanobicyclohexyl; [1,1'-Bicyclohexyl]-1-carbonitrile, 1'-hydroxy- |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.31 g/mol |

| SMILES | OC1(CCCCC1)C2(CCCCC2)C#N |

| InChI Key | Derived from structure (e.g., specific stereoisomer dependent) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in THF, Dichloromethane, Toluene; Insoluble in Water |

Structural Analysis

The molecule consists of two cyclohexane rings connected by a single C-C bond at the C1 and C1' positions. The C1 position bears a nitrile (-CN) group, while the C1' position bears a hydroxyl (-OH) group. This vicinal functionalization creates a sterically crowded quaternary center, making the compound a valuable scaffold for rearrangement reactions or dehydration-hydrogenation sequences to access the unsubstituted [1,1'-bicyclohexyl] skeleton.

Synthesis & Production Protocols

The synthesis of 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile is a classic example of nucleophilic addition to a ketone using a lithiated nitrile species. This reaction creates the pivotal C-C bond between the two cyclohexane rings.

Synthesis Mechanism

The protocol relies on the generation of a carbanion alpha to the nitrile group of cyclohexanecarbonitrile, followed by attack on the electrophilic carbonyl carbon of cyclohexanone.

Reagents:

-

Precursor A: Cyclohexanecarbonitrile (CAS 766-05-2)

-

Precursor B: Cyclohexanone (CAS 108-94-1)

-

Base: Lithium Diisopropylamide (LDA) or similar strong non-nucleophilic base.[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:

-

Enolate Generation: Under an inert atmosphere (Argon/Nitrogen), cool anhydrous THF to -78°C. Add LDA (1.1 equiv).

-

Deprotonation: Add Cyclohexanecarbonitrile dropwise. Stir for 30–60 minutes to ensure complete formation of the

-lithio nitrile species. -

Nucleophilic Addition: Add Cyclohexanone (1.0 equiv) slowly to the reaction mixture, maintaining the temperature below -70°C to prevent side reactions.

-

Workup: Allow the mixture to warm to room temperature (RT). Quench with saturated aqueous ammonium chloride (

). -

Isolation: Extract with ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel column chromatography to obtain the pure hydroxy-nitrile.

Reaction Pathway Visualization

Caption: Synthesis of CAS 57527-71-6 via lithiated nitrile addition.

Applications in Drug Development

The primary utility of CAS 57527-71-6 lies in its role as a key intermediate for the synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid, the direct precursor to the antispasmodic drug Dicyclomine .

The Dicyclomine Pathway

To convert the hydroxy-nitrile (CAS 57527-71-6) into the active pharmaceutical ingredient (API), the hydroxyl group must be removed and the nitrile hydrolyzed.

-

Dehydration: Acid-catalyzed dehydration of 57527-71-6 yields 1-(1-cyclohexenyl)cyclohexanecarbonitrile .

-

Hydrogenation: Catalytic hydrogenation (Pd/C,

) reduces the double bond to form [1,1'-bicyclohexyl]-1-carbonitrile . -

Hydrolysis: Acidic hydrolysis converts the nitrile to [1,1'-bicyclohexyl]-1-carboxylic acid (CAS 60263-54-9).

-

Esterification: Reaction with 2-(diethylamino)ethyl chloride yields Dicyclomine .

Pathway Diagram

Caption: Transformation of CAS 57527-71-6 into the antispasmodic Dicyclomine.

Safety & Handling (MSDS Summary)

Researchers must adhere to strict safety protocols when handling this compound due to the presence of the nitrile moiety and its potential reactivity.

-

Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.

-

Cyanide Risk: While the nitrile group is generally stable, exposure to strong acids or metabolic processing can theoretically release cyanide. Handle in a well-ventilated fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent moisture absorption or slow hydrolysis.

References

-

Sigma-Aldrich. (n.d.). 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile Product Data. Retrieved from

-

ChemicalBook. (2023). 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6).[2][3][4][5][][7] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 60263-54-9 ([1,1'-Bicyclohexyl]-1-carboxylic acid). Retrieved from [8]

-

MOLBASE. (n.d.). 1-(1-Hydroxycyclohexyl)cyclohexane-1-carbonitrile Synthesis and Properties. Retrieved from

Sources

- 1. askfilo.com [askfilo.com]

- 2. molbase.com [molbase.com]

- 3. 1'-HYDROXY-BICYCLOHEXYL-1-CARBONITRILE | 57527-71-6 [chemicalbook.com]

- 4. Bicyclohexyl | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1'-HYDROXY-BICYCLOHEXYL-1-CARBONITRILE | 57527-71-6 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. (1,1'-Bicyclohexyl)-1-carboxylic acid | C13H22O2 | CID 108911 - PubChem [pubchem.ncbi.nlm.nih.gov]

Calculating the molecular weight of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Technical Guide: Molecular Weight Determination of 1'-Hydroxy-[1,1'-bicyclohexyl]-1-carbonitrile

Executive Summary

Precise molecular weight (MW) determination is the cornerstone of stoichiometric accuracy in drug development and synthetic organic chemistry. This guide provides an in-depth analysis of calculating and validating the molecular weight of 1'-Hydroxy-[1,1'-bicyclohexyl]-1-carbonitrile .

Often encountered as a sterically hindered intermediate in the synthesis of central nervous system (CNS) active agents or as a degradation product in polymer chemistry, this compound presents specific nomenclature challenges that must be resolved prior to calculation. This document details the structural elucidation, theoretical mass calculation using IUPAC 2024/2025 conventions, and experimental validation protocols via High-Resolution Mass Spectrometry (HRMS).

Part 1: Structural Elucidation & Nomenclature

Before calculation, we must rigorously define the chemical entity. The name "1'-Hydroxy-bicyclohexyl-1-carbonitrile" implies a specific connectivity often confused with ether-linked analogs.

Structural Definition

The term "bicyclohexyl" (specifically 1,1'-bicyclohexyl) denotes two cyclohexane rings connected by a single carbon-carbon bond (

-

Ring A (Position 1): Substituted with a Nitrile group (-CN).

-

Ring B (Position 1'): Substituted with a Hydroxyl group (-OH).[2]

Disambiguation Alert: This structure is distinct from 1-[(1-hydroxycyclohexyl)oxy]cyclohexane-1-carbonitrile (CAS 63918-94-5), which contains an ether oxygen bridge and has a different mass (C₁₃H₂₁NO₂). The protocol below applies strictly to the C-C bonded species.

Chemical Formula Derivation

To ensure stoichiometric precision, we derive the formula based on valency:

| Component | Connectivity Details | Carbon Count | Hydrogen Count | Heteroatoms |

| Ring A (C1) | Quaternary C bonded to Ring B, -CN, C2, C6. | 6 | 10 (5 × CH₂) | - |

| Ring B (C1') | Quaternary C bonded to Ring A, -OH, C2', C6'. | 6 | 10 (5 × CH₂) | - |

| Nitrile Group | -C≡N attached to C1. | 1 | 0 | 1 (N) |

| Hydroxyl Group | -OH attached to C1'. | 0 | 1 | 1 (O) |

| TOTAL | C₁₃H₂₁NO | 13 | 21 | 1 N, 1 O |

Part 2: Theoretical Calculation Protocols

Calculations are based on IUPAC Conventional Atomic Weights (2021/2024 revisions) . For pharmaceutical stoichiometry, we use the conventional weight (average natural abundance). For Mass Spectrometry, we use the monoisotopic mass.

Standard Atomic Weights (IUPAC)[5]

| Element | Symbol | Standard Atomic Weight ( | Monoisotopic Mass ( |

| Carbon | C | 12.011 | 12.00000 |

| Hydrogen | H | 1.008 | 1.00783 |

| Nitrogen | N | 14.007 | 14.00307 |

| Oxygen | O | 15.999 | 15.99491 |

Average Molecular Weight Calculation (Stoichiometry)

Use this value for weighing reagents, calculating yields, and preparing molar solutions.

-

Carbon:

-

Hydrogen:

-

Nitrogen:

-

Oxygen:

Total Average MW:

Monoisotopic Mass Calculation (Mass Spectrometry)

Use this value for identifying the parent ion

-

Carbon:

-

Hydrogen:

-

Nitrogen:

-

Oxygen:

Exact Monoisotopic Mass:

Part 3: Visualization of Structural Logic

The following diagram illustrates the structural connectivity and the logic flow for determining the correct formula, distinguishing it from ether analogs.

Figure 1: Structural connectivity of the target molecule. Note the direct C1-C1' bond, distinguishing it from ether derivatives.

Part 4: Experimental Validation (Self-Validating Protocol)

In a research setting, calculating the theoretical weight is only the first step. You must validate that the synthesized or purchased material corresponds to this weight. The following workflow ensures data integrity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition (C₁₃H₂₁NO) via exact mass measurement.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).

-

Target Ions:

-

Protonated Adduct

-

Sodium Adduct

-

-

Acceptance Criteria: The experimental m/z must be within 5 ppm of the theoretical value.

-

Self-Check: If you observe a peak at ~224 m/z (

), you likely have the ether analog (C₁₃H₂₁NO₂), not the bicyclohexyl target.

-

Elemental Analysis (CHN)

Objective: Confirm bulk purity and stoichiometry.

-

Theoretical %:

-

C:

-

H:

-

N:

-

-

Validation: Experimental results should be within ±0.4% of theoretical values. Deviations >0.5% often indicate trapped solvent (e.g., water or ethyl acetate) or inorganic salts.

Analytical Workflow Diagram

Figure 2: Decision tree for validating the molecular weight of the synthesized compound.

Part 5: References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[4][5][6][7] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[6][7] [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Nitrile and Cyclohexyl Derivatives. National Library of Medicine. [Link]

-

Food and Drug Administration (FDA). (2024). Q3A(R2) Impurities in New Drug Substances. Guidance for Industry. [Link]

-

NIST Mass Spectrometry Data Center. (2024). Electron Ionization Mass Spectra of Bicyclohexyl Derivatives. National Institute of Standards and Technology. [Link]

Sources

- 1. CAS 60263-54-9: [1,1'-bicyclohexyl]-1-carboxylic acid [cymitquimica.com]

- 2. [1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- [webbook.nist.gov]

- 3. Bicyclohexyl - Wikipedia [en.wikipedia.org]

- 4. iupac.org [iupac.org]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]

Precision in Alicyclic Nomenclature: A Technical Guide to 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Topic: Correct IUPAC nomenclature for 1'-Hydroxy-bicyclohexyl-1-carbonitrile. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes environment of pharmaceutical development—particularly in the synthesis of SNRI antidepressants like Venlafaxine or analgesics like Tramadol—structural ambiguity is a regulatory risk. The compound often colloquialized as "1'-Hydroxy-bicyclohexyl-1-carbonitrile" represents a classic nomenclature challenge: a ring assembly containing two distinct functional groups with competing priorities.

This guide deconstructs the IUPAC rules (Blue Book P-28 and P-44) required to name this structure with absolute precision. We will establish the hierarchy of functional groups, define the parent ring assembly, and resolve the numbering system to ensure your documentation meets FDA/EMA submission standards.

Part 1: Structural Deconstruction & Chemical Logic

To derive the Preferred IUPAC Name (PIN), we must first dismantle the molecule into its core components and apply the "Order of Precedence."

1.1 The Skeleton: Ring Assemblies

The term "bicyclohexyl" is a retained common name, but it is insufficient for complex derivatives. The structure consists of two cyclohexane rings joined by a single bond (C-C).

-

IUPAC Rule (P-28.2.1): Assemblies of two identical cyclic systems joined by a single bond are named using the prefix "bi-" before the name of the parent hydride.[1]

-

Correct Parent Name: 1,1'-bi(cyclohexane) .

-

Note: The parentheses are mandatory to distinguish this from a fused bicyclic system (like bicyclo[2.2.2]octane).

-

1.2 Functional Group Priority

The molecule contains two functional groups:

According to the Cahn-Ingold-Prelog (CIP) and IUPAC seniority rules, we must determine which group dictates the suffix (principal group) and which is treated as a prefix (substituent).

| Functional Group | Class | Priority Ranking | Suffix (Principal) | Prefix (Substituent) |

| -CN | Nitrile | High (Senior) | -carbonitrile | Cyano- |

| -OH | Alcohol | Low (Junior) | -ol | Hydroxy- |

Decision: The Nitrile is the principal functional group. The compound is named as a carbonitrile . The hydroxyl group is a substituent named hydroxy .[4]

Part 2: The Step-by-Step Derivation Protocol

This protocol ensures a self-validating naming process.

Step 1: Assigning the Principal Ring (Unprimed)

In a ring assembly, if one ring carries the principal functional group and the other does not, the ring with the principal group is the "senior" ring.

-

Rule: The senior ring receives unprimed numbers (1, 2, 3...).

-

Result: The cyclohexane ring bearing the -CN group is Ring A (unprimed).

Step 2: Numbering the Junction and Substituents

-

Junction: The point of attachment between the two rings is defined as position 1 (on Ring A) and 1' (on Ring B).[1]

-

Principal Group Locant: The -CN group is located at position 1 (based on the prompt's "1-carbonitrile").

-

Note: In cyclic carbonitriles, the carbon of the -CN group is not counted in the ring numbering; it is an appendage. Therefore, the ring carbon attached to the CN is C1.[5]

-

-

Substituent Locant: The -OH group is located at position 1' (based on "1'-hydroxy").

Step 3: Assembling the Name

-

Prefix: 1'-hydroxy[6]

-

Parent: [1,1'-bi(cyclohexane)]

-

Suffix: -1-carbonitrile

-

Assembly: Combine these elements. The parent name is enclosed in brackets to avoid ambiguity regarding the locants.

Final Preferred IUPAC Name (PIN):

1'-Hydroxy[1,1'-bi(cyclohexane)]-1-carbonitrile

Part 3: Visualization of the Naming Logic

The following diagram illustrates the decision tree used to arrive at the PIN, ensuring the logic is reproducible for similar impurities.

Figure 1: Decision logic for determining the IUPAC name of the 1,1'-bicyclohexyl derivative.

Part 4: The "Venlafaxine Impurity" Trap (Expert Insight)

In drug development, specifically regarding Venlafaxine or Tramadol intermediates, researchers often encounter a compound referred to as "Dicyclohexyl Cyanohydrin." It is critical to distinguish the C-C linked compound (discussed above) from the C-O-C linked ether, which is more common in cyanohydrin synthesis side-reactions.

The Ambiguity

If the "bicyclohexyl" in your notebook actually refers to two rings linked by an oxygen atom (an ether linkage formed by the dimerization of cyclohexanone), the nomenclature changes entirely.

Comparison of Likely Structures:

| Feature | Target Structure (C-C Bond) | Common Impurity (Ether Link) |

| Linkage | Direct Carbon-Carbon (1,1') | Oxygen Bridge (Ether) |

| Common Name | 1'-Hydroxy-bicyclohexyl-1-carbonitrile | Dicyclohexyl cyanohydrin ether |

| IUPAC Name | 1'-hydroxy[1,1'-bi(cyclohexane)]-1-carbonitrile | 1-[(1-hydroxycyclohexyl)oxy]cyclohexane-1-carbonitrile |

| CAS Registry | (Rare/Specific Dimer) | 63918-94-5 |

| Formation | Radical coupling of cyclohexyl rings | Dimerization of cyclohexanone cyanohydrin |

Why this matters: Submitting the wrong structure name in an IND (Investigational New Drug) application can trigger a "Refuse to File" or an Information Request (IR) regarding impurity profiling. If your mass spectrometry data shows an extra oxygen atom (M+16 relative to the C-C dimer), you are dealing with the ether variant, not the bi(cyclohexane).

Part 5: Synthesis & Formation Pathway

The formation of the C-C linked 1'-hydroxy[1,1'-bi(cyclohexane)]-1-carbonitrile is mechanistically distinct. It typically arises during Grignard reactions or radical processes where cyclohexyl species couple.

Figure 2: Theoretical formation pathway for the C-C linked bicyclohexyl derivative.

References

-

IUPAC. (2013).[7] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Section P-28: Ring Assemblies.[8] Royal Society of Chemistry.[8]

-

IUPAC. (2013).[7] Section P-44: Seniority of Functional Groups. The nitrile group (-CN) takes precedence over the hydroxyl group (-OH) in suffix selection.[9]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(1-Hydroxycyclohexyl)cyclobutane-1-carbonitrile (Analogous Structure Logic). [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. scribd.com [scribd.com]

- 3. 1-HYDROXYCYCLOHEXANE-1-CARBONITRILE | CAS 931-97-5 [matrix-fine-chemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. Blue Book [iupac.qmul.ac.uk]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. Question: While naming organic compounds, which of the following functio.. [askfilo.com]

Interpreting NMR, IR, and MS spectroscopic data for 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Title: Structural Elucidation of 1'-Hydroxy-bicyclohexyl-1-carbonitrile: A Multi-Modal Spectroscopic Approach

Executive Summary

The structural characterization of 1'-hydroxy-bicyclohexyl-1-carbonitrile (C₁₃H₂₁NO) presents a unique challenge in organic analysis due to its quaternary steric bulk and lack of distinctive methine protons at the ring junction. Often encountered as a byproduct in the synthesis of cyclohexyl-based pharmaceuticals (e.g., in radical coupling side-reactions during the synthesis of compounds like Venlafaxine or Tramadol analogs), this molecule consists of two cyclohexane rings linked directly at the C1 and C1' positions.

This technical guide provides a definitive framework for interpreting the IR, MS, and NMR data of this molecule. Unlike standard aliphatic chains, the 1,1'-bicyclohexyl core requires specific attention to quaternary carbon assignment and fragmentation patterns driven by ring-junction stability.

Part 1: Analytical Strategy & Workflow

To confirm the structure of 1'-hydroxy-bicyclohexyl-1-carbonitrile, we must rule out its common congener, the ether-linked 1-(1-hydroxycyclohexyloxy)cyclohexanecarbonitrile (MW 223). The strategy relies on establishing the Carbon-Carbon (C-C) bond between rings versus a Carbon-Oxygen-Carbon (C-O-C) ether linkage.

Figure 1: Structural Elucidation Logic Flow

Caption: Logical workflow for distinguishing the C-C bonded bicyclohexyl structure from ether analogs using multi-modal spectroscopy.

Part 2: Infrared Spectroscopy (FT-IR)

The IR spectrum provides the initial "fingerprint" of the functional groups. For this molecule, the lack of aromatic rings simplifies the C-H region, focusing attention on the nitrile and hydroxyl moieties.

Key Diagnostic Bands

| Frequency ( | Intensity | Assignment | Mechanistic Insight |

| 3400–3550 | Broad, Medium | O-H Stretch | Typical of tertiary alcohols. Broadening indicates intermolecular H-bonding. In dilute solution ( |

| 2230–2245 | Sharp, Weak/Med | C≡N Stretch | Characteristic of aliphatic nitriles. The intensity is often lower in tertiary nitriles compared to conjugated aromatic nitriles due to a smaller change in dipole moment during vibration. |

| 2850–2950 | Strong | C-H Stretch ( | Cyclohexyl ring vibrations ( |

| 1450 & 1380 | Medium | C-H Bend | Scissoring vibrations of the cyclohexane |

Expert Insight:

The nitrile peak at ~2230

Part 3: Mass Spectrometry (MS)

Mass spectrometry is the decisive tool for confirming the bicyclohexyl backbone (C-C bond) versus the ether analog. We assume Electron Ionization (EI) for fragmentation detail or ESI for molecular ion confirmation.

-

Molecular Formula:

[1] -

Molecular Weight: ~207.3 g/mol

-

Nitrogen Rule: Odd molecular weight (207) confirms an odd number of nitrogen atoms (1).

Fragmentation Pathway (EI)

The stability of the tertiary radicals formed at the ring junction drives the fragmentation. The bond between the two rings (C1-C1') is the weakest point due to steric strain and the stability of the resulting tertiary carbocations.

Figure 2: Proposed Fragmentation Pathway

Caption: Primary fragmentation pathways under Electron Ionization. The cleavage of the central C-C bond yields the diagnostic m/z 99 cation.

Interpretation:

-

m/z 207 (M+): Often weak in tertiary alcohols due to rapid dehydration.

-

m/z 99 (Base Peak Candidate): The hydroxycyclohexyl cation (

). This fragment is highly stable and diagnostic of a cyclohexyl ring bearing an -OH group. Its presence strongly supports the structure. -

m/z 108: The complementary cyanocyclohexyl cation (

). -

m/z 189 (M-18): Loss of water. Common in alcohols.

-

m/z 180 (M-27): Loss of HCN. Confirms the nitrile group.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of connectivity. The key challenge is the lack of protons at the quaternary junction carbons (C1 and C1'). Therefore,

NMR (DEPT/Pendant)

This is the most critical experiment. You expect 13 unique carbon signals if there is no symmetry (which there isn't, as one ring has OH and the other CN), or fewer if there is accidental overlap.

| Carbon Type | Chemical Shift ( | Multiplicity (DEPT-135) | Interpretation |

| C≡N | 120 – 124 | Quaternary (absent) | Diagnostic nitrile carbon. |

| C1' (-OH) | 70 – 75 | Quaternary (absent) | Tertiary alcohol carbon. Deshielded by Oxygen. |

| C1 (-CN) | 45 – 55 | Quaternary (absent) | Tertiary nitrile carbon. Shielded relative to alcohol, but quaternary. |

| Ring | 20 – 38 | Negative (inverted) | Envelope of 10 methylene carbons. |

Critical Validation:

In a DEPT-135 experiment, the signals at ~72 ppm and ~50 ppm will disappear (quaternary), while the ring carbons will appear inverted (

NMR

- 1.2 – 2.1 ppm: Large, complex "cyclohexyl envelope" (20 protons).

-

2.0 – 4.0 ppm: O-H proton . Broad singlet. Chemical shift is concentration-dependent.

-

Absence of Methine: The most important feature is what is not there. There should be no protons in the 3.0–4.5 ppm range (other than OH) corresponding to a CH-O or CH-CN methine. This confirms the tertiary nature of both substitution sites.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group IR/MS assignment).

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclohexanecarbonitrile derivatives. National Institute of Standards and Technology.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative source for 13C chemical shift prediction rules).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage mechanisms in cyclic alcohols/nitriles).

Sources

Understanding the stability and reactivity of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

The following technical guide details the stability, reactivity, and handling of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS: 57527-71-6). This document is structured for researchers and process chemists optimizing synthetic routes for bicyclic anticholinergics and related scaffolds.

Technical Whitepaper | Version 1.0

Executive Summary

1'-Hydroxy-bicyclohexyl-1-carbonitrile (C

It serves as a critical intermediate in the synthesis of Dicyclomine analogs (specifically 1'',2''-Dehydro Dicyclomine) and is a valuable scaffold for exploring sterically congested pharmacological space.

| Key Property | Specification |

| CAS Number | 57527-71-6 |

| Molecular Weight | 207.31 g/mol |

| Structural Class | |

| Primary Reactivity | Elimination (Dehydration) > Hydrolysis > Reduction |

| Storage Condition | Inert atmosphere, 2-8°C (Hygroscopic) |

Structural Analysis & Stability Profile

The Steric Shielding Effect

The molecule consists of two cyclohexane rings connected at the C1-C1' position.

-

C1 Position: Substituted with a Nitrile group (-CN) and the C1' ring.[1]

-

C1' Position: Substituted with a Hydroxyl group (-OH) and the C1 ring.[1][2]

Both centers are quaternary , lacking

Thermal and Hydrolytic Stability

-

Hydrolytic Stability (Neutral/Basic): High. The bulky cyclohexyl rings shield the nitrile carbon from nucleophilic attack by water or hydroxide ions. Unlike unhindered nitriles, this compound resists hydrolysis at ambient temperatures.

-

Thermal Stability: Moderate. Stable up to ~80°C. Above this threshold, or in the presence of trace acids, it undergoes thermal dehydration to form 1-cyanobicyclohexyl-1'-ene.

-

Retro-Cyanohydrin Stability: Unlike geminal cyanohydrins (which reversibly release HCN), this vicinal structure is chemically robust. It does not spontaneously release cyanide under physiological conditions.

Reactivity Landscape

The reactivity of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is dictated by the competition between the stability of the nitrile and the lability of the tertiary alcohol.

Primary Pathway: Acid-Catalyzed Dehydration

The most dominant reaction is the elimination of the tertiary -OH group to form a double bond. This is the primary route for synthesizing unsaturated analogs (e.g., Dehydro-Dicyclomine precursors).

-

Mechanism: Protonation of the -OH group

Formation of a tertiary carbocation at C1' -

Reagent:

(conc.) or

Secondary Pathway: Nitrile Hydrolysis

Converting the nitrile to a carboxylic acid requires forcing conditions due to the "neopentyl-like" steric environment.

-

Conditions: KOH/Ethylene Glycol at 160°C or

/Acetic Acid at reflux. -

Product: 1'-Hydroxy-bicyclohexyl-1-carboxylic acid (often accompanied by dehydration).

Visualization of Reaction Pathways

Figure 1: Reaction landscape of 1'-Hydroxy-bicyclohexyl-1-carbonitrile. The dehydration pathway is thermodynamically favored due to relief of steric strain.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration (Synthesis of Unsaturated Nitrile)

Objective: Conversion to 1-cyanobicyclohexyl-1'-ene.

Materials:

-

Substrate: 10.0 mmol

-

Solvent: Toluene (50 mL)

-

Catalyst:

-Toluenesulfonic acid (p-TsOH), 10 mol% -

Equipment: Dean-Stark apparatus

Step-by-Step:

-

Dissolution: Charge the reaction flask with substrate and toluene. Stir until dissolved.

-

Catalyst Addition: Add p-TsOH in one portion.

-

Reflux: Heat to reflux (110°C) with a Dean-Stark trap to continuously remove water.

-

Note: Monitoring water evolution is critical. Reaction is typically complete when water collection ceases (approx. 4-6 hours).

-

-

Quench: Cool to RT. Wash organic layer with sat.

(2x) and Brine (1x). -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary.

Handling & Storage Guidelines

-

Hygroscopicity: The tertiary hydroxyl group makes the solid slightly hygroscopic. Store in a desiccator.

-

Analysis (HPLC): Use a C18 column with high organic modifier (e.g., 80% ACN) due to the compound's high lipophilicity (LogP > 3).

-

Safety: While not releasing HCN, treat as a nitrile. Avoid contact with strong oxidizers.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11401510, 1'-Hydroxy-bicyclohexyl-1-carbonitrile. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). 1,1'-Bicyclohexyl System Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comprehensive literature review on 1'-Hydroxy-bicyclohexyl-1-carbonitrile research.

The following is a comprehensive technical guide and literature review on 1'-Hydroxy-bicyclohexyl-1-carbonitrile , designed for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS: 57527-71-6 ) is a critical synthetic intermediate and impurity standard in the pharmaceutical manufacturing of bicyclic antispasmodics, most notably Dicyclomine (Dicycloverine). Chemically, it represents a "pivot" molecule—a sterically crowded cyanohydrin ether derivative formed by the nucleophilic addition of a cyclohexyl nitrile anion to a cyclohexanone electrophile.

Its significance lies in its role as the primary scaffold constructor for the [1,1'-bicyclohexyl] system. Control over its synthesis, purification, and subsequent dehydration is the determining factor in the purity profile of the final Active Pharmaceutical Ingredient (API). This guide details the synthesis, reactivity, and analytical characterization of this compound, providing actionable protocols for laboratory and process chemists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | 1'-Hydroxy-bicyclohexyl-1-carbonitrile |

| Synonyms | 1-hydroxy[1,1'-bicyclohexyl]-1-carbonitrile; 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile |

| CAS Number | 57527-71-6 |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.31 g/mol |

| Structure | Two cyclohexane rings connected at C1 and C1'.[1] Ring A contains a nitrile (CN) at C1; Ring B contains a hydroxyl (OH) at C1'. |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water. |

| Key Functional Groups | Tertiary Nitrile, Tertiary Alcohol (Vicinal-like steric arrangement) |

Synthesis & Mechanistic Pathways

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is a classic example of constructing quaternary carbon centers via lithium enolate chemistry . It involves the generation of a carbanion alpha to the nitrile group, followed by interception with a ketone electrophile.

Validated Synthetic Protocol

Objective: Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile via LDA-mediated coupling.

Reagents:

-

Cyclohexanone (1.1 eq)[4]

-

Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ or commercial solution]

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvent Prep: Charge anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA solution dropwise, maintaining internal temperature below -70°C.

-

Nucleophile Formation: Add Cyclohexanecarbonitrile dropwise over 20 minutes. Stir for 30–60 minutes at -78°C.

-

Mechanistic Insight: The pKa of the alpha-proton in cyclohexanecarbonitrile is ~31 (DMSO). LDA (pKa ~36) quantitatively deprotonates it, forming the alpha-lithio nitrile species.

-

-

Electrophile Addition: Add Cyclohexanone (dissolved in minimal THF) slowly.

-

Critical Control Point: The reaction is exothermic. Rapid addition can cause local heating and self-condensation of the ketone (aldol side-reaction).

-

-

Reaction: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography (Silica, 10-20% EtOAc in Hexanes).

Reaction Pathway Visualization

The following diagram illustrates the formation of the title compound and its downstream transformation into Dicyclomine precursors.

Figure 1: Synthetic pathway from raw materials to the Dicyclomine scaffold, highlighting the central role of the hydroxy-nitrile intermediate.[2]

Reactivity & Pharmaceutical Applications[5]

The "Pivot" to Dicyclomine

In the industrial synthesis of Dicyclomine, 1'-Hydroxy-bicyclohexyl-1-carbonitrile is not the final product but a transient intermediate. The hydroxyl group is a "handle" used to establish the bicyclic linkage, which must subsequently be removed.

-

Dehydration: The tertiary alcohol is prone to acid-catalyzed elimination, yielding 1,1'-bicyclohexenyl-carbonitrile .

-

Reduction: The alkene is hydrogenated (Pd/C, H₂) to form the saturated [1,1'-bicyclohexyl]-1-carbonitrile .

-

Hydrolysis: The nitrile is hydrolyzed to [1,1'-bicyclohexyl]-1-carboxylic acid (Dicyclomine Impurity A).

-

Esterification: Reaction with 2-(diethylamino)ethanol yields Dicyclomine.[1]

Impurity Profiling

Failure to completely dehydrate or hydrogenate this intermediate leads to specific impurities in the final drug substance.

-

Impurity Source: If the hydroxyl group is not eliminated, subsequent hydrolysis yields 1'-hydroxy-[1,1'-bicyclohexyl]-1-carboxylic acid .

-

Dehydro-Dicyclomine: If hydrogenation is incomplete, the alkene bond remains, leading to "Dehydro Dicyclomine" analogues.

Impurity Logic Diagram

Figure 2: Process deviations leading to known impurities from the hydroxy-nitrile precursor.

Analytical Characterization

To validate the synthesis or detect this compound as an impurity, the following spectroscopic signatures are diagnostic.

Infrared Spectroscopy (IR)

-

Nitrile (CN): A weak but sharp band at 2230–2240 cm⁻¹ . Note that alpha-oxygenation can sometimes dampen this signal.

-

Hydroxyl (OH): A broad band at 3400–3500 cm⁻¹ .

-

C-H Stretch: Strong aliphatic absorptions at 2850–2950 cm⁻¹ (Cyclohexyl rings).

Mass Spectrometry (MS)[8]

-

Ionization: ESI+ or APCI.

-

Molecular Ion: [M+H]⁺ = 208.3 m/z.

-

Fragmentation: Expect loss of water [M-18]⁺ (m/z ~190) and cleavage of the C1-C1' bond, generating cyclohexanone (m/z 98) and cyclohexanecarbonitrile fragments.

NMR Spectroscopy (¹H & ¹³C)

-

¹³C NMR: The most definitive method.

-

Quaternary C-CN: ~45–50 ppm.

-

Quaternary C-OH: ~70–75 ppm.

-

Nitrile Carbon: ~120–122 ppm.

-

Symmetry: Due to the chiral centers created (racemic mixture of diastereomers), the cyclohexyl ring carbons will show distinct splitting patterns compared to simple bicyclohexyl.

-

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo. Handle with extreme caution.

-

Skin Absorption: High lipophilicity (bicyclohexyl core) facilitates dermal absorption.

Operational Safety Protocols:

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: Segregate as "Cyanide-bearing organic waste." Do not mix with acids, as this may liberate HCN gas if hydrolysis occurs.

References

-

ChemicalBook. (2023). 1'-Hydroxy-bicyclohexyl-1-carbonitrile Product Description & Synthesis Links. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108911: (1,1'-Bicyclohexyl)-1-carboxylic acid. Retrieved from

-

United States Pharmacopeia (USP). (2025). Dicyclomine Related Compound A: [1,1'-Bi(cyclohexane)]-1-carboxylic acid.[1] Retrieved from

-

European Patent Office. (2013). Process for preparing a cyclohexanecarbonitrile derivative (EP2616433B1). Retrieved from

-

BOC Sciences. (2024). 1'-Hydroxy-bicyclohexyl-1-carbonitrile CAS 57527-71-6 Product Data. Retrieved from

Sources

Methodological & Application

The Strategic Utility of 1'-Hydroxy-bicyclohexyl-1-carbonitrile in Modern Chemical Synthesis

For Immediate Release: Application Notes and Protocols

Introduction: Unveiling a Key Bicyclic Intermediate

In the landscape of pharmaceutical and fine chemical synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 1'-Hydroxy-bicyclohexyl-1-carbonitrile, a unique cyanohydrin derived from bicyclohexan-1-one, has emerged as a valuable building block, particularly in the synthesis of anticonvulsant and neuropathic pain medications. Its bicyclic framework offers a rigid scaffold that is desirable in drug design for optimizing binding interactions with biological targets.

This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the synthesis and subsequent utilization of 1'-Hydroxy-bicyclohexyl-1-carbonitrile. The methodologies outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Synthesis: The Formation of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is achieved through the nucleophilic addition of a cyanide ion to the carbonyl group of bicyclohexan-1-one. This reaction, a classic example of cyanohydrin formation, is typically base-catalyzed and can be performed using several cyanide sources.[1][2] The equilibrium of this reaction favors the product with unhindered ketones like cyclohexanone, and by extension, bicyclohexan-1-one.[1]

Two primary, reliable methods for this synthesis are presented below: the traditional use of an alkali metal cyanide with an acid, and a more modern approach utilizing trimethylsilyl cyanide (TMSCN) which often offers milder reaction conditions and improved yields.

Visualization of the Synthetic Pathway

Caption: General reaction scheme for the synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Protocol 1: Synthesis using Potassium Cyanide and Acetic Acid

This method involves the in situ generation of hydrogen cyanide from the reaction of potassium cyanide with a mild acid, which then reacts with the ketone.

Materials:

-

Bicyclohexan-1-one

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve bicyclohexan-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

In a separate flask, prepare a solution of potassium cyanide (1.1 equivalents) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Slowly add the potassium cyanide solution to the stirred solution of bicyclohexan-1-one.

-

While maintaining the temperature at 0-5 °C, add glacial acetic acid (1.1 equivalents) dropwise via a dropping funnel over 30 minutes. The addition of acid will generate hydrogen cyanide in situ.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN)

This method avoids the use of highly toxic HCN gas directly and often proceeds under neutral conditions, catalyzed by a Lewis acid.

Materials:

-

Bicyclohexan-1-one

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂, catalyst)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere.

-

To the flask, add bicyclohexan-1-one (1 equivalent) and a catalytic amount of zinc iodide (e.g., 0.05 equivalents).

-

Add anhydrous dichloromethane as the solvent.

-

Slowly add trimethylsilyl cyanide (1.2 equivalents) to the stirred solution at room temperature. Caution: TMSCN is toxic and moisture-sensitive. Handle in a fume hood under an inert atmosphere. [4]

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and quench by the addition of 1M hydrochloric acid.

-

Stir vigorously for 30 minutes to hydrolyze the silyl ether intermediate.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

| Parameter | Protocol 1 (KCN/AcOH) | Protocol 2 (TMSCN/ZnI₂) |

| Cyanide Source | Potassium Cyanide | Trimethylsilyl Cyanide |

| Catalyst | Base (generated in situ) | Lewis Acid (ZnI₂) |

| Safety | High toxicity (HCN gas) | Moderate toxicity, moisture sensitive |

| Reaction Conditions | 0 °C to room temperature | Room temperature |

| Work-up | Aqueous basic quench | Acidic work-up |

| Typical Yields | Good to excellent | Often higher and cleaner |

Application in Pharmaceutical Synthesis: A Gateway to Gabapentinoids

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a pivotal intermediate in the synthesis of gabapentin and related gabapentinoids. These drugs are widely prescribed for the treatment of epilepsy and neuropathic pain. The synthetic utility of the cyanohydrin lies in the subsequent transformations of its hydroxyl and nitrile functional groups to construct the desired aminomethyl-acetic acid pharmacophore.[5]

A plausible and efficient synthetic route involves the conversion of the cyanohydrin to 1-(aminomethyl)cyclohexaneacetic acid (gabapentin). This transformation underscores the importance of 1'-Hydroxy-bicyclohexyl-1-carbonitrile as a strategic precursor.

Visualizing the Application Workflow

Caption: Synthetic pathway from 1'-Hydroxy-bicyclohexyl-1-carbonitrile to Gabapentin.

Protocol 3: Synthesis of Gabapentin from 1'-Hydroxy-bicyclohexyl-1-carbonitrile

This multi-step protocol outlines the conversion of the cyanohydrin intermediate to the active pharmaceutical ingredient, gabapentin.

Part A: Synthesis of 1-Cyanocyclohexaneacetic acid

-

To a solution of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (1 equivalent) in a suitable solvent such as THF, add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.

-

After stirring for 30 minutes, add ethyl chloroacetate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.

-